molecular formula C11H14F3N3O2S B14209274 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide CAS No. 827322-81-6

4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide

Cat. No.: B14209274
CAS No.: 827322-81-6
M. Wt: 309.31 g/mol
InChI Key: FAPVWOBVGFFSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1-[4-(Trifluoromethyl)phenyl]piperazine.

    Sulfonamide Formation: The piperazine derivative is reacted with a sulfonyl chloride under basic conditions to form the sulfonamide. Common bases used include triethylamine or sodium hydroxide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors, such as serotonin receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Trifluoromethyl)phenyl]piperazine: A closely related compound with similar structural features but lacking the sulfonamide group.

    4-[4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one: Another compound with a trifluoromethylphenyl group attached to a piperazine ring, but with different functional groups.

Uniqueness

4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. Additionally, the trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

CAS No.

827322-81-6

Molecular Formula

C11H14F3N3O2S

Molecular Weight

309.31 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]piperazine-1-sulfonamide

InChI

InChI=1S/C11H14F3N3O2S/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(8-6-16)20(15,18)19/h1-4H,5-8H2,(H2,15,18,19)

InChI Key

FAPVWOBVGFFSEM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.